molecular formula C15H18N4O3 B2390497 N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034243-80-4

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide

Cat. No. B2390497
CAS RN: 2034243-80-4
M. Wt: 302.334
InChI Key: TZSFNDJKESLUIT-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazolidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The cyclopropylamino group attached to it suggests that it might have properties similar to other cyclopropylamines .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used for structure elucidation .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Cyclopropylamines, for instance, have been involved in [3 + 2] photocycloadditions with electron-rich and electron-neutral olefins .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For instance, cyclopropylamines are generally polar due to the presence of the amine group .

Scientific Research Applications

Antitumor Applications

  • Antitumor Imidazotetrazines : Research on imidazotetrazines, which share structural motifs with the compound , has shown their potential as broad-spectrum antitumor agents. Studies have demonstrated their ability to act against leukemia, suggesting a mechanism where they may serve as prodrug modifications to release active agents under certain conditions (M. Stevens et al., 1984).

Heterocyclic Compound Synthesis

  • Nitrogen-Containing Heterocycles : The synthesis of nitrogen-containing heterocycles, akin to the target compound, has been explored for their potential applications in drug development and material science. Such compounds have been shown to form through cyclization reactions, offering a variety of heterocyclic structures for further functional exploration (Y. Miyamoto, C. Yamazaki, 1994).

Enzyme Inhibition

  • Ubiquitin Carboxyl-terminal Hydrolases : Compounds with similar structural features have been utilized in the study of enzyme inhibition, particularly focusing on ubiquitin carboxyl-terminal hydrolases. These studies involve the synthesis and application of compounds to selectively inhibit specific enzymatic activities, highlighting the potential for targeted therapeutic applications (P. Duerksen-Hughes et al., 1989).

Antimicrobial Agents

  • Synthesis of Thiazolidinones : The development and biological evaluation of thiazolidinone derivatives for antimicrobial activity represents another area of research relevant to similar compounds. These studies underscore the potential of such molecules in combating a range of bacterial and fungal pathogens, contributing to the ongoing search for new antimicrobial agents (Divyesh Patel et al., 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s a drug, it would interact with certain biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. It’s important to refer to the Safety Data Sheet (SDS) for specific compounds to understand their hazards, handling, and storage requirements .

properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-2-oxoimidazolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c20-13(17-11-5-6-11)9-10-1-3-12(4-2-10)18-15(22)19-8-7-16-14(19)21/h1-4,11H,5-9H2,(H,16,21)(H,17,20)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSFNDJKESLUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)N3CCNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide

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